N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide
CAS No.: 878064-91-6
Cat. No.: VC11906646
Molecular Formula: C26H29N5O3S
Molecular Weight: 491.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878064-91-6 |
|---|---|
| Molecular Formula | C26H29N5O3S |
| Molecular Weight | 491.6 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C26H29N5O3S/c1-18-9-10-20(15-19(18)2)28-24(33)22-16-27-26(29(3)25(22)34)35-17-23(32)31-13-11-30(12-14-31)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,33) |
| Standard InChI Key | JQHIHJYIVBJWRF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Introduction
N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with a molecular formula of C26H29N5O3S and a molecular weight of approximately 490.5 g/mol. This compound features a dihydropyrimidine core, which is a significant scaffold in medicinal chemistry, often associated with various biological activities.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step synthetic routes. Key reactions may include the formation of the dihydropyrimidine core and the incorporation of the phenylpiperazine moiety. The chemical reactivity of this compound can be explored through various synthetic pathways to modify its structure and enhance its biological activity.
Comparison with Similar Compounds
Similar compounds, such as other dihydropyrimidine derivatives, have shown a wide spectrum of biological activities, including anticancer and neuropharmacological effects . The unique combination of functional groups in N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide may enhance its biological activity compared to these similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume